Z-Pro-leu-OH

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

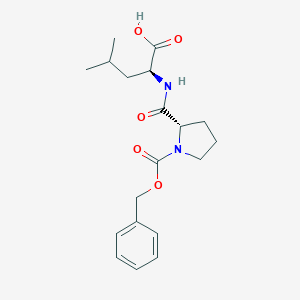

(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O5/c1-13(2)11-15(18(23)24)20-17(22)16-9-6-10-21(16)19(25)26-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3,(H,20,22)(H,23,24)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYXUKRYYSXSLJ-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Part 1: Molecular Structure and Physicochemical Properties

An In-depth Technical Guide to N-α-Benzyloxycarbonyl-L-prolyl-L-leucine (Z-Pro-Leu-OH)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a pivotal dipeptide building block in synthetic chemistry and pharmaceutical research. We will dissect its molecular architecture, explore its synthesis and purification, detail its applications, and outline the analytical methodologies for its characterization. This document is designed to serve as a foundational resource, blending established chemical principles with practical, field-proven insights.

This compound, with the systematic IUPAC name (2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoic acid, is a protected dipeptide. Its structure is an elegant amalgamation of three distinct chemical moieties, each conferring specific properties and functionalities crucial for its role in peptide synthesis.

1.1 Deconstruction of the Molecular Architecture

The molecule consists of:

-

The Benzyloxycarbonyl (Z or Cbz) Group : Attached to the nitrogen atom of the proline ring, the Z-group is a classic amine protecting group in solution-phase peptide synthesis.[1] Its primary function is to prevent the proline's amine from participating in unwanted side reactions during the coupling of the proline's carboxyl group to the next amino acid (leucine). The Z-group is stable under a variety of reaction conditions but can be cleanly removed via catalytic hydrogenation, a process that does not affect most other functional groups found in peptides.

-

L-Proline (Pro) : This cyclic amino acid introduces a rigid conformational constraint into a peptide chain. The pyrrolidine ring restricts the phi (Φ) angle of the peptide backbone, often inducing β-turns. This structural rigidity is a valuable tool for medicinal chemists aiming to design peptides with stable, predictable three-dimensional shapes to enhance binding to biological targets.

-

L-Leucine (Leu) : As one of the hydrophobic amino acids, leucine features an isobutyl side chain.[2] Its incorporation increases the lipophilicity of a peptide, which can be critical for crossing cell membranes or for engaging with hydrophobic pockets in enzyme active sites or receptors.[2]

The linkage between proline and leucine is a standard amide bond, formed between the carboxyl group of proline and the amino group of leucine. The C-terminus of the dipeptide is a free carboxylic acid (-OH), making it ready for activation and coupling to the N-terminus of another amino acid or peptide fragment.

Diagram 1: Key Components of this compound

Caption: Logical relationship between the functional components of this compound.

1.2 Stereochemistry

The designation "this compound" typically refers to the (S,S) diastereomer, formally Z-L-Pro-L-Leu-OH, as L-amino acids are the naturally occurring enantiomers. However, diastereomers such as Z-L-Pro-D-Leu-OH (CAS No: 61596-47-2) are also commercially available and of significant interest.[3][4] The incorporation of D-amino acids can dramatically increase a peptide's resistance to proteolytic degradation by endogenous proteases, thereby extending its biological half-life—a key strategy in drug development.

1.3 Physicochemical Data Summary

The fundamental properties of Z-L-Pro-L-Leu-OH are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 1634-90-8 | [5] |

| Molecular Formula | C₁₉H₂₆N₂O₅ | [5] |

| Molecular Weight | 362.42 g/mol | [5] |

| Appearance | White to off-white powder or solid | [5] |

| SMILES | CC(C)CNC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | [5] |

| InChI Key | YCYXUKRYYSXSLJ-HOTGVXAUSA-N | [6] |

| Hydrophobicity | LogP: 2.731 | [6] |

Part 2: Synthesis and Characterization

The synthesis of this compound is a standard procedure in peptide chemistry, typically performed in solution. The general strategy involves the coupling of two protected amino acid derivatives, followed by selective deprotection.

2.1 Synthetic Workflow: The Causality of Experimental Choices

The most common route involves the coupling of N-terminally protected proline (Z-Pro-OH) with C-terminally protected leucine (e.g., H-Leu-OMe, Leucine methyl ester).

-

Why protect the Leucine C-terminus? The free carboxylic acid of leucine must be protected, typically as an ester (e.g., methyl or ethyl ester), to prevent it from reacting with the activated proline, which would lead to self-polymerization or undesired side products.

-

Why activate the Proline C-terminus? Amide bond formation is not spontaneous. The carboxylic acid of Z-Pro-OH must be converted into a more reactive species (an "activated" ester or acid chloride) that is susceptible to nucleophilic attack by the leucine's amino group. Common coupling reagents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with an additive like HOBt (Hydroxybenzotriazole) to suppress racemization and improve yield.

-

Final Deprotection (Saponification) : Once the protected dipeptide (Z-Pro-Leu-OMe) is formed and purified, the methyl ester is removed to yield the final product. This is typically achieved by saponification—hydrolysis using a base like sodium hydroxide (NaOH) in a solvent mixture such as methanol/water. The reaction is carefully monitored to avoid cleavage of the amide bond or the Z-group.

Diagram 2: General Synthetic Workflow for this compound

Sources

An In-depth Technical Guide to Z-Pro-Leu-OH: Physicochemical Properties, Synthesis, and Applications

Foreword

N-benzyloxycarbonyl-L-prolyl-L-leucine, commonly abbreviated as Z-Pro-Leu-OH, represents a foundational dipeptide derivative of significant interest to the scientific community. Its unique structure, combining the rigidity of a proline residue with the hydrophobicity of leucine and capped with a versatile benzyloxycarbonyl (Z) protecting group, makes it a critical building block in peptide synthesis and a valuable tool in drug discovery. This guide offers a comprehensive exploration of this compound, moving beyond a simple data sheet to provide researchers, scientists, and drug development professionals with a deeper understanding of its properties, analytical characterization, and functional applications. We will delve into the causality behind experimental choices and provide robust, self-validating protocols to empower your research endeavors.

Core Physicochemical & Structural Characteristics

This compound is a synthetic, N-terminally protected dipeptide. The benzyloxycarbonyl (Cbz or Z) group serves to protect the proline's secondary amine, preventing unwanted side reactions during peptide coupling procedures and allowing for controlled, stepwise synthesis of larger peptide chains.[1] This strategic protection is fundamental to its utility in solution-phase peptide synthesis.

Key Physicochemical Data

The essential properties of this compound are summarized below, providing a quick reference for experimental design and execution.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₆N₂O₅ | [2][3] |

| Molecular Weight | 362.42 g/mol | [2][3] |

| CAS Number | 1634-90-8 | [2][4] |

| Appearance | White to off-white solid, powder, or crystals | [3] |

| Canonical SMILES | CC(C)CNC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | [2] |

| InChI Key | YCYXUKRYYSXSLJ-HOTGVXAUSA-N | [4] |

| Solubility | May dissolve in Dimethyl Sulfoxide (DMSO) | [4] |

| Storage Conditions | Powder: 3 years at -20°C, 2 years at 4°C. In solvent: 6 months at -80°C. | [4] |

| pKa (Predicted) | 3.71 ± 0.21 | [3] |

Synthesis, Purification, and Handling

Synthetic Strategy Overview

This compound is typically synthesized via a standard peptide coupling reaction. The general workflow involves the activation of the carboxylic acid group of Z-Pro-OH, followed by its reaction with the amino group of a leucine ester (e.g., Leucine methyl or ethyl ester). The final step is the saponification (hydrolysis) of the ester group to yield the free carboxylic acid of this compound.

The choice of coupling reagents (e.g., HBTU, TBTU) is critical to ensure high yield and minimize racemization, a common challenge in peptide synthesis.[2] The benzyloxycarbonyl protecting group is stable under these conditions but can be readily removed via catalytic hydrogenation, making it an excellent choice for multi-step synthetic pathways.

Purification Protocol: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying synthetic peptides like this compound from unreacted starting materials and side products. A reversed-phase C18 column is highly effective, separating the hydrophobic Z-protected dipeptide from more polar impurities.[5]

Expertise Insight: The addition of an acid modifier like Trifluoroacetic Acid (TFA) to the mobile phase is crucial. It protonates the carboxylic acid and any residual free amines, sharpening the chromatographic peaks by preventing ionic interactions with the stationary phase and improving resolution.

See Section 4.1 for a detailed analytical HPLC protocol.

Handling and Storage

Proper handling is essential to maintain the integrity of this compound.

-

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and eye shields, to avoid contact with skin and eyes.[6]

-

Storage: For long-term stability, store the solid compound at -20°C.[4] Stock solutions in DMSO should be stored at -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles, which can degrade the compound.

Biological Activity & Research Applications

This compound is more than a mere synthetic intermediate; it is a peptidomimetic that exhibits biological activity and serves as a valuable molecular tool.

Enzyme Inhibition

This compound has been identified as an effective inhibitor of the enzyme L-amino acid oxidase.[2] This enzyme catalyzes the oxidative deamination of L-amino acids. The inhibitory mechanism may involve the protonation of substrates within the enzyme's active site.[2] The hydrophobicity imparted by the leucine and Z-group likely contributes to its binding affinity within the active site.

Sources

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. biosynth.com [biosynth.com]

- 3. Z-PRO-D-LEU-OH CAS#: 61596-47-2 [m.chemicalbook.com]

- 4. This compound | Peptides 1 | CAS 1634-90-8 | Buy this compound from Supplier 美国InvivoChem [invivochem.cn]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

A Technical Guide to the-Mechanism of Action of Z-Pro-Leu-OH as a Prolyl Endopeptidase Inhibitor

Abstract

This technical guide provides an in-depth analysis of the mechanism of action for the synthetic dipeptide derivative, N-benzyloxycarbonyl-L-prolyl-L-leucine (Z-Pro-Leu-OH), as an inhibitor of Prolyl Endopeptidase (PREP). PREP, a cytosolic serine protease, plays a crucial role in the metabolism of proline-containing neuropeptides and peptide hormones, making it a significant pharmacological target for neurological disorders.[1][2][3] This document details the theoretical framework and practical methodologies for characterizing this compound as a competitive inhibitor. We will explore the kinetic analysis required to elucidate the inhibition type, the structural basis for its interaction with the PREP active site, and provide detailed, field-tested protocols for researchers in enzymology and drug development.

Introduction: The Rationale for Targeting Prolyl Endopeptidase

Prolyl Endopeptidase (PREP), also known as prolyl oligopeptidase, is a unique serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues within oligopeptides.[1][4] Its substrates are typically smaller than 30 amino acids due to a distinctive structural feature—a β-propeller domain that acts as a size-exclusion filter, gating access to the active site located in the catalytic domain.[1][4][5]

PREP is highly expressed in the brain and is implicated in the regulation of neuropeptides that influence memory, learning, and mood.[2][3][6] Altered PREP activity has been associated with various neurological and psychiatric conditions, including depression, schizophrenia, and neurodegenerative diseases.[3][6] Consequently, inhibitors of PREP are valuable tools for neuroscience research and hold therapeutic potential for treating these disorders.[2][3][6]

The compound this compound is a peptidomimetic designed to mimic the natural substrates of PREP. It incorporates a proline residue, critical for recognition by the enzyme, and a bulky hydrophobic residue (leucine), which can interact with the S1' subsite of the enzyme's active pocket. The N-terminal benzyloxycarbonyl (Z) group provides stability and hydrophobicity. While potent PREP inhibitors often feature a reactive warhead like an aldehyde (e.g., Z-Pro-Prolinal) to form a covalent adduct with the catalytic serine, this compound, with its terminal carboxyl group, is hypothesized to act as a classical, reversible competitive inhibitor by directly competing with the substrate for binding to the active site.[7][8][9]

The Target Enzyme: Structure and Catalytic Mechanism of PREP

Understanding the mechanism of an inhibitor requires a thorough understanding of its target. PREP is a large (approx. 75 kDa) enzyme with two principal domains.[4][5][10]

-

The Catalytic Domain: This domain possesses a classic α/β-hydrolase fold and contains the catalytic triad (Ser-Asp-His) typical of serine proteases.[5][10]

-

The β-Propeller Domain: A unique seven-bladed propeller structure that sits atop the catalytic domain, restricting access to the active site.[4][10]

Substrate binding is thought to occur via an "induced-fit" mechanism, where the initial interaction of a substrate peptide at the domain interface triggers a conformational change, opening a channel to the active site.[4][11] Within the active site, the catalytic triad facilitates the hydrolysis of the peptide bond C-terminal to a proline residue.

Elucidating the Inhibitory Mechanism of this compound

Part A: Kinetic Analysis of Enzyme Inhibition

To determine the mechanism of inhibition, a series of kinetic experiments are performed. The goal is to measure the initial reaction rates of PREP with its substrate in the absence and presence of varying concentrations of this compound.

Core Principle: By analyzing how the inhibitor affects the enzyme's kinetic parameters—the Michaelis constant (Km) and the maximum velocity (Vmax)—we can deduce its mode of action.[12]

-

Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. This increases the apparent Km (less affinity for the substrate) but does not change the Vmax.[13][14][15]

-

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. This reduces the Vmax but does not affect the Km.[13][14][15]

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both the Vmax and the apparent Km.[13][15]

Experimental Protocol: Fluorometric Assay for PREP Inhibition

This protocol provides a robust method for continuous monitoring of PREP activity using a fluorogenic substrate.

Materials:

-

Recombinant Human Prolyl Endopeptidase (PREP)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10 mM DTT

-

Fluorogenic Substrate: Z-Gly-Pro-AMC (N-carbobenzoxy-glycyl-L-prolyl-7-amino-4-methylcoumarin)

-

Inhibitor: this compound, dissolved in DMSO

-

96-well black microplates, fluorescence plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of PREP (e.g., 1 mg/mL) in assay buffer and store at -80°C. Dilute to the final working concentration (e.g., 10-20 ng/mL) in cold assay buffer just before use.

-

Prepare a 10 mM stock solution of Z-Gly-Pro-AMC in DMSO. Create a dilution series in assay buffer for the substrate titration (e.g., from 1 µM to 100 µM final concentration).

-

Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in assay buffer for inhibitor titration.

-

-

Assay Setup:

-

Design the plate layout to include wells for:

-

No-enzyme controls (substrate only)

-

No-inhibitor controls (enzyme + substrate)

-

Inhibitor-present reactions (enzyme + substrate + inhibitor)

-

-

Add 50 µL of assay buffer to all wells.

-

Add 10 µL of the appropriate this compound dilution or buffer (for no-inhibitor controls) to the wells.

-

Add 20 µL of diluted PREP enzyme solution to all wells except the no-enzyme controls.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate and Measure Reaction:

-

Initiate the reaction by adding 20 µL of the Z-Gly-Pro-AMC substrate dilutions to all wells.

-

Immediately place the plate in the fluorescence reader, pre-set to 37°C.

-

Measure the increase in fluorescence every 60 seconds for 20-30 minutes. The signal is generated as PREP cleaves the Pro-AMC bond, releasing the highly fluorescent AMC group.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence vs. time plot.

-

Plot V₀ versus substrate concentration [S] for each inhibitor concentration.

-

To clearly distinguish the inhibition type, transform the data into a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]).[13][14][16]

-

Workflow for Kinetic Analysis

Caption: Workflow for determining enzyme inhibition kinetics.

Part B: Interpretation of Kinetic Data

For a competitive inhibitor like this compound, the Lineweaver-Burk plot will show a series of lines that intersect at the y-axis.[14][16][17] This indicates that at an infinitely high substrate concentration, the effect of the inhibitor is overcome, and the Vmax is unchanged.[13][14] However, the x-intercept (-1/Km) will shift closer to zero as the inhibitor concentration increases, signifying an increase in the apparent Km.

Caption: Lineweaver-Burk plot for competitive inhibition.

Quantitative Data Summary

The potency of a competitive inhibitor is quantified by its inhibition constant (Ki). This can be calculated from the slopes of the Lineweaver-Burk plots. The IC50 (concentration of inhibitor that reduces enzyme activity by 50%) will also be determined, though it is dependent on substrate concentration for competitive inhibitors.

| Parameter | Description | Expected Value for this compound |

| Inhibition Type | The mode by which the inhibitor affects enzyme kinetics. | Competitive |

| IC₅₀ | Inhibitor concentration causing 50% activity reduction. | Dependent on [S]; typically in the µM range. |

| Ki | Dissociation constant of the enzyme-inhibitor complex. | Expected to be in the low to mid µM range. |

| Effect on Km | Change in substrate concentration needed for half-max velocity. | Apparent Km increases with inhibitor concentration. |

| Effect on Vmax | Change in the maximum reaction rate. | No change. |

Part C: Structural Basis of Inhibition

The competitive inhibition mechanism is grounded in the structural similarity between this compound and the enzyme's natural substrate. The inhibitor is expected to bind directly within the PREP active site.

-

Proline Ring: The pyrrolidine ring of the proline residue in this compound is crucial for recognition and fits into the S1 subsite of the enzyme, which is specifically adapted to accommodate this imino acid.

-

Leucine Side Chain: The isobutyl side chain of the leucine residue likely occupies the S1' subsite, a hydrophobic pocket that accommodates the side chain of the residue following proline in the substrate.

-

Benzyloxycarbonyl (Z) Group: This bulky, hydrophobic group can form favorable interactions with hydrophobic residues lining the entrance to the active site.

-

Terminal Carboxylate: The inhibitor's C-terminal carboxylate group can form hydrogen bonds or ionic interactions with positively charged or polar residues in the active site, such as the catalytic histidine or other nearby residues, further anchoring it in place.

This binding mode physically occludes the substrate from entering the active site and engaging with the catalytic serine (Ser554), thereby preventing catalysis.

Caption: this compound binding in the PREP active site.

Synthesis and Conclusion

The dipeptide derivative this compound acts as a reversible, competitive inhibitor of Prolyl Endopeptidase. Its mechanism relies on its structural ability to mimic endogenous substrates, allowing it to bind directly to the enzyme's active site. This binding is non-covalent and is characterized by an increase in the apparent Km of the substrate with no change in the Vmax of the reaction. The proline and leucine moieties are critical for specific recognition and binding within the S1 and S1' subsites, respectively. By physically occupying the active site, this compound prevents the substrate from binding and being processed by the catalytic machinery. This makes this compound a valuable research tool for studying the physiological roles of PREP and serves as a foundational scaffold for the design of more potent therapeutic agents targeting this enzyme.

References

-

Šhan, S., et al. (2005). Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity. PNAS. [Link]

-

Wikipedia. (2023). Lineweaver–Burk plot. Wikipedia. [Link]

-

Aryal, S. (2022). Lineweaver–Burk Plot. Microbe Notes. [Link]

-

Wikipedia. (2023). Prolyl endopeptidase. Wikipedia. [Link]

-

AK LECTURES. (2020). Lineweaver-Burk plots for competitive, uncompetitive, mixed, and noncompetitive inhibitors. YouTube. [Link]

-

Bakker, A. V., et al. (1988). Slow tight-binding inhibition of prolyl endopeptidase by benzyloxycarbonyl-prolyl-prolinal. Biochemical Journal. [Link]

-

MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. MedSchoolCoach. [Link]

-

Proteopedia. (2024). Prolyl Endopeptidase. Proteopedia. [Link]

-

Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

-

Smith, S. (n.d.). Prolyl_Endopeptidase. UMass Amherst. [Link]

-

NCBI Bookshelf. (2012). Protease Assays. Assay Guidance Manual. [Link]

-

Johnson, K. (2021). Steady-state enzyme kinetics. The Biochemist. [Link]

-

Gass, J., & Khosla, C. (2007). Prolyl endopeptidases. Cellular and Molecular Life Sciences. [Link]

-

Rea, D., & Fülöp, V. (2010). Induced-fit Mechanism for Prolyl Endopeptidase. Journal of Biological Chemistry. [Link]

-

University of Arizona. (n.d.). Protease Kinetics. UArizona Chemistry and Biochemistry. [Link]

-

PNAS. (2020). Reassessing enzyme kinetics: Considering protease-as-substrate interactions in proteolytic networks. Proceedings of the National Academy of Sciences. [Link]

-

Rea, D., & Fülöp, V. (2010). Induced-fit mechanism for prolyl endopeptidase. PubMed. [Link]

-

Friedman, T. C., et al. (1984). Prolyl endopeptidase: inhibition in vivo by N-benzyloxycarbonyl-prolyl-prolinal. PubMed. [Link]

-

Yoshimoto, T., et al. (1987). SPECIFIC INHIBITORS FOR PROLYL ENDOPEPTIDASE AND THEIR ANTI-AMNESIC EFFECT. J-Stage. [Link]

-

ResearchGate. (n.d.). Enzyme kinetics assay. ResearchGate. [Link]

-

Orhan, I., et al. (2003). Prolyl Endopeptidase Enzyme Inhibitors of Plant Origin. FABAD Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]

- 2. Prolyl endopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. proteopedia.org [proteopedia.org]

- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 7. Slow tight-binding inhibition of prolyl endopeptidase by benzyloxycarbonyl-prolyl-prolinal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prolyl endopeptidase: inhibition in vivo by N-benzyloxycarbonyl-prolyl-prolinal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SPECIFIC INHIBITORS FOR PROLYL ENDOPEPTIDASE AND THEIR ANTI-AMNESIC EFFECT [jstage.jst.go.jp]

- 10. UVACollab has been retired [collab.its.virginia.edu]

- 11. Induced-fit mechanism for prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 14. microbenotes.com [microbenotes.com]

- 15. Khan Academy [khanacademy.org]

- 16. medschoolcoach.com [medschoolcoach.com]

- 17. m.youtube.com [m.youtube.com]

The Genesis of Controlled Peptide Synthesis: A Technical Guide to Z-Pro-Leu-OH and the Legacy of the Benzyloxycarbonyl Group

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ability to synthesize peptides with defined sequences is a cornerstone of modern chemistry and drug development. This capability, however, was born from a pivotal breakthrough that solved the fundamental challenge of uncontrolled polymerization. Before the 1930s, attempts to link amino acids resulted in chaotic mixtures. The landscape was irrevocably changed in 1932 with the introduction of the benzyloxycarbonyl (Z or Cbz) protecting group by Max Bergmann and Leonidas Zervas.[1][2][3] This innovation provided the first reliable method for the stepwise, controlled synthesis of peptides, transforming peptide chemistry from an observational science into a synthetic one.[2] This guide explores the history and discovery of the Z-group, using the synthesis of the dipeptide Z-Pro-Leu-OH as a practical, technical case study to illustrate the principles that laid the foundation for all subsequent developments in the field, including modern solid-phase peptide synthesis.

The Pre-Bergmann Era: A Challenge of Uncontrolled Reactivity

Prior to the seminal work of Bergmann and Zervas, peptide synthesis was severely hampered by the inherent bifunctionality of amino acids.[4] Each amino acid possesses a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH). When chemists attempted to form a peptide bond by activating the carboxylic acid of one amino acid, the activated molecule could react just as readily with the amino group of another identical, unactivated molecule. This led to a cascade of unpredictable side reactions and uncontrolled polymerization, making the synthesis of a specific, desired peptide sequence virtually impossible.[4] The field required a method to temporarily "mask" the reactivity of the N-terminus, allowing for the selective formation of a single peptide bond.

The Bergmann-Zervas Breakthrough: The Benzyloxycarbonyl (Z) Group

In 1932, Max Bergmann and his graduate student Leonidas Zervas introduced the benzyloxycarbonyl group, a discovery described as "epoch-making" that established synthetic peptide chemistry as a distinct field.[2] The Z-group was the first practical, reversible Nα-protecting group, solving the problem of uncontrolled polymerization and preventing racemization at the chiral center during activation.[2][3]

The success of the Z-group is rooted in three key characteristics:

-

Ease of Introduction: It can be readily introduced by reacting an amino acid with benzyl chloroformate under Schotten-Baumann conditions.

-

Robust Stability: The resulting carbamate is stable to a wide range of conditions used for peptide coupling, including basic and mildly acidic media.[4][5]

-

Orthogonal Cleavage: It can be cleanly removed under specific, mild conditions—catalytic hydrogenation—that do not affect other functional groups or the newly formed peptide bond.[2][6] This selective removal is the essence of orthogonal protection, a concept critical to all multi-step chemical synthesis.[7]

Diagram 1: The Z-Group Protection and Deprotection Cycle

Caption: General workflow for N-terminal protection and deprotection using the Z-group.

This compound: A Technical Case Study

The dipeptide N-benzyloxycarbonyl-L-prolyl-L-leucine (this compound) serves as an excellent model to demonstrate the practical application of the Bergmann-Zervas method. This compound is a peptidomimetic that has been studied for its inhibitory effects on enzymes like L-amino acid oxidase.[8] Its synthesis involves the protection of proline, followed by coupling to leucine.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1634-90-8[8] |

| Molecular Formula | C₁₉H₂₆N₂O₅[8] |

| Molecular Weight | 362.42 g/mol [8] |

| Appearance | White to off-white solid |

| Storage | 4°C, protect from light |

Experimental Protocol: Synthesis of this compound

This synthesis is a two-part process: (1) N-protection of L-Proline and (2) Coupling of Z-L-Proline with L-Leucine.

Part A: Synthesis of N-benzyloxycarbonyl-L-proline (Z-Pro-OH)

This procedure follows the principles of the Schotten-Baumann reaction. The base (NaOH) neutralizes the HCl formed during the reaction, preventing the protonation of the starting amino acid's amine group.

Methodology:

-

Dissolution: In a flask cooled in an ice bath (0-5°C), dissolve L-Proline (1.0 equivalent) in 2 M Sodium Hydroxide (NaOH) solution (2.5 equivalents).

-

Protection: While stirring vigorously, add benzyl chloroformate (1.1 equivalents) and 2 M NaOH solution (1.2 equivalents) portion-wise and simultaneously over 30-45 minutes, ensuring the temperature remains below 10°C and the pH stays alkaline (pH 8-9).

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

-

Work-up (Extraction): Transfer the reaction mixture to a separatory funnel. Wash the aqueous phase with diethyl ether or ethyl acetate (2x) to remove unreacted benzyl chloroformate and benzyl alcohol.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1 M Hydrochloric Acid (HCl). The product, Z-Pro-OH, will precipitate as a white solid or oil.

-

Isolation: Extract the product into an organic solvent such as ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Z-Pro-OH.

Part B: Coupling of Z-Pro-OH with L-Leucine Methyl Ester and Saponification

This part involves activating the carboxylic acid of Z-Pro-OH and reacting it with the N-terminus of L-Leucine. Using a leucine methyl ester protects its C-terminus; this ester is later hydrolyzed (saponified) to yield the final product. Dicyclohexylcarbodiimide (DCC) is a common coupling reagent that activates the carboxyl group by forming a highly reactive O-acylisourea intermediate.

Methodology:

-

Activation: Dissolve Z-Pro-OH (1.0 equivalent) and L-Leucine methyl ester hydrochloride (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.

-

Neutralization: Add a non-nucleophilic base, such as N-methylmorpholine (NMM) or triethylamine (TEA) (1.0 equivalent), to neutralize the hydrochloride salt and liberate the free amine of the leucine ester.

-

Coupling: Add Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) dissolved in a small amount of the reaction solvent. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

Filtration: Filter the reaction mixture to remove the insoluble DCU byproduct. Wash the filter cake with a small amount of fresh solvent.

-

Work-up: Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash sequentially with 5% HCl, saturated sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the protected dipeptide ester, Z-Pro-Leu-OMe.

-

Saponification: Dissolve the Z-Pro-Leu-OMe in a mixture of methanol and water. Add 1 M NaOH (1.5 equivalents) and stir at room temperature for 2-4 hours, monitoring by TLC.

-

Final Isolation: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether. Acidify the aqueous layer to pH 2-3 with 1 M HCl. Extract the final product, this compound, with ethyl acetate. Dry the combined organic layers and concentrate to yield the final product.

Diagram 2: Synthesis Workflow for this compound

Caption: Key stages in the solution-phase synthesis of this compound.

Legacy and the Evolution to Modern Synthesis

The Bergmann-Zervas method dominated peptide chemistry for over two decades and enabled landmark achievements, including the first synthesis of a polypeptide hormone, oxytocin, by Vincent du Vigneaud.[1][3] While solution-phase synthesis using the Z-group is still valuable for large-scale manufacturing, the field was again revolutionized in the 1960s by R. Bruce Merrifield's invention of Solid-Phase Peptide Synthesis (SPPS).[1][2][7]

SPPS anchored the growing peptide chain to an insoluble resin, simplifying purification to mere filtration and washing.[9] This innovation spurred the development of new protecting group strategies better suited to a solid-phase workflow:

-

Boc/Bzl Strategy: Uses the acid-labile tert-Butoxycarbonyl (Boc) group for Nα-protection and benzyl (Bzl)-based groups for side-chain protection.[1][10]

-

Fmoc/tBu Strategy: Uses the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and tert-butyl (tBu)-based groups for side chains.[1][5] This is the most common strategy in research today due to its milder cleavage conditions.[1]

Despite being largely superseded in routine laboratory synthesis, the Z-group remains a vital tool in the peptide chemist's arsenal, frequently used for the protection of side-chain functionalities (like the ε-amino group of lysine) in both Boc and Fmoc strategies, and for specific applications in solution-phase fragment condensation.[2][5][11]

Conclusion

The discovery of the benzyloxycarbonyl group was a watershed moment in organic chemistry. It transformed the synthesis of peptides from an intractable challenge into a rational and controllable process. The principles of temporary protection and selective deprotection, first demonstrated by Bergmann and Zervas, are the intellectual bedrock upon which all modern peptide synthesis, including high-throughput automated platforms, is built. The synthesis of a simple dipeptide like this compound is not merely a historical curiosity; it is a direct demonstration of the foundational chemistry that unlocked the world of peptides for scientific investigation and therapeutic development.

References

-

Introduction to Peptide Synthesis - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Peptide synthesis - Wikipedia. (n.d.). Wikipedia. [Link]

-

Memoirs - Greek Peptide Society. (n.d.). Greek Peptide Society. [Link]

-

Stereoselective Synthesis of (Z)-alkene-containing Proline Dipeptide Mimetics - PubMed. (n.d.). PubMed. [Link]

-

Stereoselective Synthesis of (Z)-Alkene-Containing Proline Dipeptide Mimetics | The Journal of Organic Chemistry. (2007). ACS Publications. [Link]

-

Mastering Peptide Synthesis: The Indispensable Role of N-alpha-Boc-N-epsilon-benzyloxycarbonyl-D-lysine. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

-

Über ein allgemeines Verfahren der Peptid-Synthese - ResearchGate. (1932). ResearchGate. [Link]

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). PubMed. [Link]

-

Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation - PubMed. (2017). PubMed. [Link]

-

Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation | Request PDF. (2017). ResearchGate. [Link]

-

Bergmann-Zervas Carbobenzoxy Method. (n.d.). Merck Index. [Link]

-

The synthesis of N-benzyloxycarbonl-L-prolyl-dehydrophenylalanyl-L-histidyl-L-leucine: a converting-enzyme inhibitor - PubMed. (1978). PubMed. [Link]

-

(PDF) Zinc—Proline Catalyzed Pathway for the Formation of Sugars. (2004). ResearchGate. [Link]

-

Synthesis of N-carbobenzoxyamino acid and peptide pentafluorophenyl esters as intermediates in peptide synthesis | The Journal of Organic Chemistry. (1970). ACS Publications. [Link]

-

3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC. (2016). National Center for Biotechnology Information. [Link]

-

Proline Synthesis | Biochemistry - YouTube. (2023). YouTube. [Link]

-

Introduction to Peptide Synthesis - Master Organic Chemistry. (2019). Master Organic Chemistry. [Link]

-

Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-l - DSpace@MIT. (2021). MIT DSpace. [Link]

-

Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - NIH. (2011). National Center for Biotechnology Information. [Link]

-

Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. (2021). ACS Publications. [Link]

-

Leucine acts as a nutrient signal to stimulate protein synthesis in neonatal pigs - PMC. (2006). National Center for Biotechnology Information. [Link]

-

Muscle protein synthesis and the importance of leucine | Peter Attia & Layne Norton - YouTube. (2024). YouTube. [Link]

-

Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry | Organic Process Research & Development. (2023). ACS Publications. [Link]

-

Supplementation of a suboptimal protein dose with leucine or essential amino acids: effects on myofibrillar protein synthesis at rest and following resistance exercise in men - NIH. (2013). National Center for Biotechnology Information. [Link]

-

Solid Phase Peptide Synthesis Brief History | AAPPTec. (n.d.). AAPPTec. [Link]

-

니르마트렐비르 - 위키백과, 우리 모두의 백과사전. (n.d.). Wikipedia. [Link]

Sources

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. biosynth.com [biosynth.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

The Benzyloxycarbonyl Group in Z-Pro-Leu-OH: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the pivotal role of the benzyloxycarbonyl (Z or Cbz) protecting group in the dipeptide Z-Pro-Leu-OH. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the chemical properties, synthesis, and conformational influence of the Z group in this specific molecular context. Furthermore, it delves into the practical applications of this compound, particularly its utility as a scaffold and intermediate in the development of therapeutic agents, most notably as an inhibitor of metalloproteinases. Detailed experimental protocols for the synthesis and deprotection of this compound are provided, alongside spectroscopic data and visualizations to facilitate a deeper comprehension of its molecular characteristics and reactivity.

Introduction: The Significance of this compound and the Benzyloxycarbonyl Protecting Group

In the landscape of peptide chemistry and drug discovery, the dipeptide this compound occupies a significant niche. Its structure, comprising a proline and a leucine residue, is N-terminally protected by a benzyloxycarbonyl (Z) group. This seemingly simple modification is, in fact, a critical determinant of the molecule's utility and behavior. The Z group, one of the earliest and most enduring amine protecting groups in peptide synthesis, confers a unique set of properties to the dipeptide, influencing its stability, reactivity, and conformational preferences.

Proline-containing peptides are of immense interest due to the conformational rigidity imparted by the pyrrolidine ring of the proline residue, which can significantly impact the biological activity and metabolic stability of parent peptides. When coupled with leucine, a hydrophobic amino acid, the resulting dipeptide becomes a valuable building block for more complex bioactive molecules. The benzyloxycarbonyl group, in this context, serves not only as a crucial tool for controlled peptide synthesis but also as a modulator of the dipeptide's physicochemical and biological properties.

This guide will dissect the multifaceted role of the Z group in this compound, from its foundational function in preventing unwanted side reactions during peptide coupling to its more nuanced influence on the molecule's three-dimensional structure and its application as a key intermediate in the synthesis of targeted therapeutics.

The Role of the Benzyloxycarbonyl (Z) Group in Peptide Synthesis

The primary and most well-established role of the benzyloxycarbonyl group in this compound is that of a temporary protecting group for the secondary amine of the proline residue. This protection is fundamental to the stepwise and controlled synthesis of peptides, preventing the highly nucleophilic amine from engaging in undesirable side reactions.

The Principle of Amine Protection

During the formation of a peptide bond, the carboxylic acid of one amino acid is activated to facilitate nucleophilic attack by the amino group of another. Without protection, the amino group of the first amino acid could react with the activated carboxyl group of another molecule of the same amino acid, leading to uncontrolled polymerization. The Z group effectively "masks" the proline's amine, rendering it unreactive under the conditions required for peptide bond formation.

Characteristics of the Z Group as a Protecting Group

The benzyloxycarbonyl group is favored in many synthetic strategies due to a combination of desirable characteristics:

-

Ease of Introduction: It can be readily introduced by reacting the amino acid with benzyl chloroformate under basic conditions.

-

Stability: The Z group is stable to a wide range of reagents and reaction conditions commonly employed in peptide synthesis, including mildly acidic and basic conditions used for the removal of other protecting groups like Boc and Fmoc, respectively. This orthogonality is a key advantage in complex multi-step syntheses.[1]

-

Crystallinity: Z-protected amino acids are often crystalline solids, which facilitates their purification.

-

Racemization Suppression: The urethane-type protection afforded by the Z group is known to suppress racemization during the activation of the carboxyl group, a critical consideration for maintaining the stereochemical integrity of the peptide.

Deprotection of the Benzyloxycarbonyl Group

The removal of the Z group is typically achieved through methods that cleave the benzylic C-O bond. The choice of deprotection strategy is crucial and depends on the presence of other sensitive functional groups within the molecule.

-

Catalytic Hydrogenolysis: This is the most common and mildest method for Z group cleavage. It involves the use of hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The byproducts of this reaction are toluene and carbon dioxide, which are easily removed.

-

Acidolysis: Strong acidic conditions, such as treatment with hydrogen bromide in acetic acid (HBr/AcOH), can also be used to cleave the Z group. This method is employed when the molecule contains functional groups that are sensitive to catalytic hydrogenation.

Conformational Influence of the Benzyloxycarbonyl Group on the Pro-Leu Dipeptide

Beyond its role as a protecting group, the benzyloxycarbonyl moiety exerts a significant influence on the conformational preferences of the Pro-Leu dipeptide. This is a consequence of both steric and electronic effects.

The proline residue itself imposes significant conformational constraints on the peptide backbone due to its cyclic side chain, which restricts the dihedral angle phi (φ). The presence of the bulky and aromatic Z group at the N-terminus further influences the conformational landscape. Studies on proline-containing dipeptides have shown that the nature of the N-terminal protecting group can affect the cis-trans isomerization of the Xaa-Pro peptide bond.[2] While the trans conformation is generally favored for most peptide bonds, the energy barrier for the cis conformation of an Xaa-Pro bond is lower. The Z group, through steric interactions, can modulate this equilibrium.

Furthermore, the aromatic ring of the benzyloxycarbonyl group can engage in non-covalent interactions, such as π-π stacking or CH-π interactions, with other parts of the peptide or with solvent molecules, further stabilizing certain conformations. These conformational biases can have profound implications for the biological activity of larger peptides incorporating the Z-Pro-Leu motif, as the overall three-dimensional structure is a key determinant of molecular recognition and binding affinity. The cyclic nature of proline, combined with the steric demands of the Z group, can pre-organize the peptide backbone into specific secondary structures like β-turns.[3]

Physicochemical and Spectroscopic Data of this compound

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₆N₂O₅ | [4] |

| Molecular Weight | 362.42 g/mol | [4] |

| CAS Number | 1634-90-8 | [4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents like DMSO, methanol, and ethyl acetate |

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.40 | m | 5H | Aromatic protons (Z group) |

| ~5.15 | s | 2H | -CH₂- of Z group |

| ~4.50 | m | 1H | α-H of Leucine |

| ~4.35 | m | 1H | α-H of Proline |

| ~3.50-3.65 | m | 2H | δ-CH₂ of Proline |

| ~2.20-2.35 | m | 1H | γ-CH of Proline |

| ~1.90-2.10 | m | 3H | β-CH₂ and γ-CH of Proline |

| ~1.55-1.75 | m | 3H | β-CH₂ and γ-CH of Leucine |

| ~0.90 | d | 6H | δ-CH₃ of Leucine |

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~174.5 | C=O (Leucine carboxyl) |

| ~172.0 | C=O (Proline amide) |

| ~155.0 | C=O (Z group urethane) |

| ~136.0 | Aromatic C (quaternary, Z group) |

| ~128.5 | Aromatic CH (Z group) |

| ~128.0 | Aromatic CH (Z group) |

| ~67.0 | -CH₂- of Z group |

| ~60.0 | α-C of Proline |

| ~51.5 | α-C of Leucine |

| ~47.0 | δ-C of Proline |

| ~41.0 | β-C of Leucine |

| ~30.0 | β-C of Proline |

| ~25.0 | γ-C of Leucine |

| ~24.5 | γ-C of Proline |

| ~22.5 | δ-C of Leucine |

| ~22.0 | δ-C of Leucine |

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad | O-H stretch (carboxylic acid) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2960, 2870 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | C=O stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (urethane) |

| ~1650 | Strong | C=O stretch (amide I) |

| ~1530 | Medium | N-H bend (amide II) |

| ~1450 | Medium | C-H bend |

| ~1250 | Strong | C-O stretch |

| ~700, 750 | Strong | Aromatic C-H bend |

Predicted Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 363.1863 | [M+H]⁺ |

| 385.1683 | [M+Na]⁺ |

| 747.3459 | [2M+Na]⁺ |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and deprotection of this compound.

Synthesis of this compound

This protocol describes a solution-phase synthesis of this compound via the coupling of Z-Proline with Leucine methyl ester, followed by saponification.

Step 1: Synthesis of Leucine Methyl Ester Hydrochloride

-

Suspend L-Leucine (1.0 eq) in methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Bubble dry HCl gas through the suspension or add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure to obtain a white solid.

-

Wash the solid with diethyl ether and dry under vacuum to yield Leucine methyl ester hydrochloride.

Step 2: Coupling of Z-Proline and Leucine Methyl Ester

-

Dissolve Z-L-Proline (1.0 eq) and Leucine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and an additive like 1-hydroxybenzotriazole (HOBt) (1.1 eq).

-

Add a tertiary amine base such as N,N-diisopropylethylamine (DIEA) (2.2 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Z-Pro-Leu-OMe.

-

Purify the crude product by silica gel column chromatography.

Step 3: Saponification to this compound

-

Dissolve the purified Z-Pro-Leu-OMe in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.

Caption: Synthetic workflow for this compound.

Deprotection of this compound to yield Pro-Leu-OH

Method 1: Catalytic Hydrogenolysis

-

Dissolve this compound (1.0 eq) in methanol or ethanol.

-

Add 10% palladium on carbon (Pd/C) (10 mol%).

-

Stir the suspension under an atmosphere of hydrogen gas (H₂), typically using a balloon, at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain Pro-Leu-OH.

Method 2: Acidolysis with HBr in Acetic Acid

-

Dissolve this compound (1.0 eq) in glacial acetic acid.

-

Add a 33% solution of hydrogen bromide in acetic acid (excess).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, precipitate the product by adding cold diethyl ether.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield Pro-Leu-OH hydrobromide.

Caption: Deprotection pathways for this compound.

Applications in Drug Development

The this compound motif is a valuable scaffold in drug discovery, primarily due to its role as a precursor for inhibitors of matrix metalloproteinases (MMPs).

This compound as a Precursor for Metalloproteinase Inhibitors

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various diseases, including cancer, arthritis, and cardiovascular disorders.[5] Consequently, MMPs are attractive targets for therapeutic intervention.

This compound serves as a key building block in the synthesis of peptidomimetic MMP inhibitors. The proline and leucine residues can mimic the natural substrate recognition sites of these enzymes. The carboxylate of the leucine residue can be further modified to incorporate a zinc-binding group (ZBG), which is crucial for inhibitory activity. Common ZBGs include hydroxamates, carboxylates, and thiols. For instance, this compound can be coupled with a hydroxamic acid precursor to generate potent MMP inhibitors. The Z group can be retained in the final molecule or removed, depending on the desired structure-activity relationship.[6]

Logical Relationship in MMP Inhibition

The inhibitory mechanism of peptidomimetics derived from this compound generally involves the zinc-binding group chelating the catalytic zinc ion in the active site of the MMP. The peptide backbone, including the proline and leucine residues, interacts with the substrate-binding pockets of the enzyme, contributing to the inhibitor's potency and selectivity.

Caption: Role of this compound in MMP inhibition.

Conclusion

The benzyloxycarbonyl group in this compound is far more than a simple protecting group. While its primary function is to enable the controlled synthesis of this dipeptide, it also profoundly influences the molecule's conformational properties. The stability and selective removability of the Z group make it a versatile tool in the synthesis of more complex peptides and peptidomimetics. The this compound scaffold has proven to be particularly valuable in the design and synthesis of matrix metalloproteinase inhibitors, highlighting its significance in modern drug discovery and development. This guide has provided a comprehensive overview of the core principles, practical methodologies, and applications related to the role of the benzyloxycarbonyl group in this compound, offering a valuable resource for researchers in the field.

References

- Pierzchala, M., G. V. T. K. G., & Scheraga, H. A. (1981). Conformational analysis of Z-Pro-Pro-OH and related dipeptides. International Journal of Peptide and Protein Research, 17(4), 467-483.

- Whittaker, M., Floyd, C. D., Brown, P., & Gearing, A. J. (1999). Design and therapeutic application of matrix metalloproteinase inhibitors. Chemical reviews, 99(9), 2735-2776.

- Bodanszky, M., & Bodanszky, A. (1994). The practice of peptide synthesis. Springer Science & Business Media.

- Jacobsen, J. A., Singh, J., & Blaskovich, M. A. (2001). Peptidomimetic matrix metalloproteinase inhibitors. Current medicinal chemistry, 8(7), 743-762.

- Bywater, R. P., & Veryazov, V. (2015). The dipeptide conformations of all twenty amino acid types in the context of biosynthesis. SpringerPlus, 4(1), 1-15.

- Grathwohl, C., & Wüthrich, K. (1981). NMR studies of the rates of cis-trans isomerization in proline-containing peptides. Biopolymers, 20(12), 2623-2633.

- Siemion, I. Z., & Wieland, T. (1975). The conformation of proline-containing cyclic dipeptides in solution. Tetrahedron, 31(23), 3077-3080.

- Madison, V., & Kopple, K. D. (1980). Solvent-dependent conformational distributions of some dipeptides. Journal of the American Chemical Society, 102(15), 4855-4863.

Sources

Z-Pro-leu-OH CAS number and molecular weight

An In-depth Technical Guide to N-α-Benzyloxycarbonyl-L-prolyl-L-leucine (Z-Pro-Leu-OH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-L-prolyl-L-leucine, commonly abbreviated as this compound. This dipeptide derivative is a valuable tool in peptide chemistry and a subject of interest in drug discovery due to its potential as a peptidomimetic and enzyme inhibitor. This document details its physicochemical properties, provides an illustrative synthesis and purification protocol, outlines methods for its characterization, and presents detailed experimental workflows for its application in enzyme inhibition assays. This guide is intended to equip researchers with the foundational knowledge and practical insights required to effectively utilize this compound in a laboratory setting.

Core Properties of this compound

This compound is a dipeptide composed of L-proline and L-leucine, with the N-terminus of the proline residue protected by a benzyloxycarbonyl (Z) group. This protecting group is instrumental in peptide synthesis, preventing unwanted side reactions at the N-terminus during coupling procedures. The compound's structure, incorporating the rigid pyrrolidine ring of proline and the hydrophobic isobutyl side chain of leucine, makes it an interesting candidate for studying peptide-protein interactions.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1634-90-8 | [1] |

| Molecular Formula | C₁₉H₂₆N₂O₅ | [1] |

| Molecular Weight | 362.42 g/mol | [1] |

| Synonyms | N-Benzyloxycarbonyl-L-prolyl-L-leucine, Cbthis compound | [1] |

| Appearance | White to off-white solid | [2] |

| Stereochemistry | L-proline, L-leucine | [3] |

Note: The diastereomer containing D-leucine, Z-Pro-D-Leu-OH, has a different CAS number (61596-47-2) but the same molecular formula and weight.[4][5] Stereochemical purity is critical for biological applications.

Synthesis and Purification of this compound

The synthesis of this compound is a classic example of solution-phase peptide chemistry. The general strategy involves the coupling of an N-terminally protected proline residue (Z-Pro-OH) with a C-terminally protected leucine residue (e.g., L-leucine methyl ester, H-Leu-OMe), followed by the deprotection of the leucine's C-terminus.

Rationale for the Synthetic Strategy

The benzyloxycarbonyl (Z) group on Z-Pro-OH is stable under the conditions required for peptide bond formation and can be removed later by hydrogenolysis. The protection of the leucine's carboxylic acid as a methyl ester prevents it from reacting with the activated Z-Pro-OH, ensuring the formation of the desired dipeptide. The final step, saponification (hydrolysis of the ester with a base), yields the free carboxylic acid of the dipeptide.

Illustrative Synthesis Workflow

Caption: A two-step workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This is a representative protocol based on standard peptide coupling methodologies. Researchers should adapt it based on available reagents and equipment.

Materials:

-

Z-L-proline (Z-Pro-OH)

-

L-leucine methyl ester hydrochloride (H-Leu-OMe·HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Peptide Coupling:

-

To a round-bottom flask, add Z-Pro-OH (1.0 eq), H-Leu-OMe·HCl (1.0 eq), and HOBt (1.1 eq).

-

Dissolve the mixture in anhydrous DCM.

-

Cool the flask to 0 °C in an ice bath.

-

Add DIPEA (2.2 eq) dropwise to neutralize the hydrochloride salt and maintain a basic pH.

-

Add EDC (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Pro-Leu-OMe.

-

-

Saponification:

-

Dissolve the crude Z-Pro-Leu-OMe in a mixture of THF and water (e.g., 3:1 v/v).

-

Cool the solution to 0 °C and add LiOH (1.5 eq).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material.

-

Acidify the aqueous layer to pH ~2 with 1 M HCl at 0 °C.

-

Extract the product into EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield crude this compound.

-

Purification

The crude product can be purified by one of the following methods:

-

Recrystallization: Using a suitable solvent system such as EtOAc/hexanes.

-

Flash Column Chromatography: Using a silica gel stationary phase and a gradient of methanol in dichloromethane as the mobile phase.

Characterization

The identity and purity of the synthesized this compound must be confirmed through analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons of the Z-group (~7.3 ppm), the benzylic protons (~5.1 ppm), and the characteristic protons of the proline and leucine residues. |

| ¹³C NMR | Resonances for the carbonyl carbons of the amide, carboxylic acid, and carbamate, as well as aromatic and aliphatic carbons. |

| Mass Spec. (ESI) | Expected [M+H]⁺ ion at m/z 363.19, [M+Na]⁺ at m/z 385.17, and [M-H]⁻ at m/z 361.18. High-resolution mass spectrometry should confirm the elemental composition. |

| HPLC | A single major peak indicating high purity, with retention time dependent on the column and mobile phase used.[6] |

Applications in Research and Drug Development

This compound serves as a valuable research tool, primarily as an inhibitor for certain classes of enzymes. Its peptidomimetic nature allows it to interact with the active sites of proteases and other enzymes that process amino acids.[6]

Inhibition of L-amino Acid Oxidase (LAAO)

LAAOs are flavoenzymes that catalyze the oxidative deamination of L-amino acids, producing α-keto acids, ammonia, and hydrogen peroxide.[7][8] These enzymes are found in various organisms, including snake venoms, and are studied for their bactericidal and cytotoxic effects.[8] this compound has been identified as an inhibitor of LAAO.[6]

Illustrative LAAO Inhibition Assay Protocol:

This protocol is based on a peroxidase-coupled assay that measures the production of hydrogen peroxide.[9][10]

Caption: Workflow for an L-amino Acid Oxidase (LAAO) inhibition assay.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations.

-

Prepare the assay buffer (e.g., 0.2 M triethanolamine buffer, pH 7.6).

-

Prepare the substrate solution containing L-leucine, a chromogenic substrate (e.g., o-dianisidine), and horseradish peroxidase in the assay buffer.[9]

-

Prepare a working solution of L-amino acid oxidase in reagent-grade water.[9]

-

-

Assay Execution (96-well plate format):

-

To appropriate wells, add a small volume of the this compound dilutions (for test wells) or solvent (for control wells).

-

Add the LAAO working solution to all wells except for the blanks.

-

Incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25 °C) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately measure the change in absorbance over time using a microplate reader at the appropriate wavelength for the chosen chromogen (e.g., 436 nm for o-dianisidine).[9]

-

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the absorbance curves.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Inhibition of Angiotensin-Converting Enzyme (ACE)

ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. The development of ACE inhibitors is a major area of pharmaceutical research. While the direct inhibition by this compound is less documented than for other peptides, related structures have shown activity, making it a relevant compound for screening.[11] An example protocol for a generic ACE inhibition assay is provided below.[1][12]

Procedure:

-

Reagent Preparation: Prepare stock solutions of this compound, ACE enzyme from rabbit lung, and the substrate Hippuryl-His-Leu (HHL) in a suitable buffer (e.g., borate buffer with NaCl, pH 8.3).

-

Reaction:

-

Quantification:

-

Data Analysis: Calculate the percentage of inhibition and the IC₅₀ value as described in the LAAO assay.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[4]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (-20°C) is recommended to maintain stability.[2]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Consult the Material Safety Data Sheet (MSDS) from the supplier for complete safety information.[6]

Conclusion

N-α-Benzyloxycarbonyl-L-prolyl-L-leucine (this compound) is a well-defined dipeptide derivative with important applications in the fields of peptide synthesis and enzyme inhibition research. Its synthesis and purification involve standard organic chemistry techniques, and its structure can be readily confirmed by modern analytical methods. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to incorporate this compound into their studies, particularly for investigating its interactions with enzymes like L-amino acid oxidase and for screening in drug discovery programs. Adherence to proper laboratory and safety procedures is essential when working with this and any other chemical compound.

References

-

PubChem. (n.d.). Pro-Leu. National Center for Biotechnology Information. Retrieved from [Link]

-

Assay Genie. (n.d.). Angiotensin I Converting Enzyme (ACE1) Inhibitor Screening Kit. Retrieved from [Link]

-

ResearchGate. (2019). What is the simple protocol or method to determine ACE inhibitory activity of peptides? Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). L-Amino Acid Assay Kits. Retrieved from [Link]

-

Apexbio. (n.d.). This compound. Retrieved from [Link]

-

Samel, M., Vija, H., & Siigur, E. (2021). Antimicrobial properties of L-amino acid oxidase: biochemical features and biomedical applications. Applied Microbiology and Biotechnology, 105(14-15), 5449–5461. Retrieved from [Link]

Sources

- 1. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 2. This compound | Peptides 1 | CAS 1634-90-8 | Buy this compound from Supplier 美国InvivoChem [invivochem.cn]

- 3. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 4. echemi.com [echemi.com]

- 5. spectrabase.com [spectrabase.com]

- 6. biosynth.com [biosynth.com]

- 7. Amino Acid Oxidase, L- - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 8. Antimicrobial properties of L-amino acid oxidase: biochemical features and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amino Acid Oxidase, L- - Assay | Worthington Biochemical [worthington-biochem.com]

- 10. L-Amino Acid Assay Kits [cellbiolabs.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

Unveiling the Solubility Profile of Z-Pro-Leu-OH: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of the dipeptide derivative, Z-Pro-Leu-OH. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubilizing this compound, offering a robust framework for its effective use in experimental settings. We will explore the physicochemical properties of this compound, the influence of various solvent systems, and provide detailed protocols for accurate solubility determination.

Understanding the Molecule: Physicochemical Properties of this compound

This compound, with the chemical formula C19H26N2O5 and a molecular weight of 362.42 g/mol , is a peptidomimetic compound.[1] Its structure, characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the proline residue and a C-terminal carboxylic acid on the leucine, imparts a significant hydrophobic character to the molecule.[1] This inherent hydrophobicity is a primary determinant of its solubility behavior.

Key predicted properties that influence its solubility include a pKa of approximately 3.71 for the carboxylic acid group and a LogP of 2.731.[2][3] The acidic pKa suggests that the molecule's charge state, and therefore its solubility in aqueous media, will be highly dependent on the pH of the solution.[4][5]

| Property | Value | Source |

| Molecular Formula | C19H26N2O5 | [1] |

| Molecular Weight | 362.42 g/mol | [1] |

| Predicted pKa | 3.71 ± 0.21 | [2] |

| Predicted LogP | 2.731 | [3] |

| Appearance | White to off-white solid | [2] |

The Critical Role of Solvent Selection

The solubility of any peptide or peptidomimetic is governed by a complex interplay of factors including its amino acid composition, the properties of the solvent, temperature, pH, and ionic strength.[4][5] Given the hydrophobic nature of this compound, arising from the leucine side chain and the benzyloxycarbonyl group, its solubility in aqueous solutions is expected to be limited.

Organic solvents are often necessary to effectively dissolve such peptides.[4] Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are particularly well-suited for dissolving hydrophobic peptides.[5] For this compound, initial attempts at solubilization should focus on these aprotic, polar organic solvents.

The diagram below illustrates the key factors influencing the solubility of a peptide like this compound.

Caption: Factors influencing peptide solubility.

Experimental Determination of this compound Solubility: A Step-by-Step Protocol

To quantitatively assess the solubility of this compound in various solvents, a systematic approach is essential. The following protocol outlines a reliable method for determining the solubility profile.

Materials

-

This compound (powder)

-

Selection of solvents:

-

Deionized Water

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

0.1 M Sodium Bicarbonate, pH ~8.5

-

Dimethyl Sulfoxide (DMSO)

-

Dimethylformamide (DMF)

-

Methanol

-

Ethanol

-

Acetonitrile

-

-

Vortex mixer

-

Sonicator bath

-

Microcentrifuge

-

Analytical balance

-

Calibrated pipettes

-

HPLC system for quantification (optional, for high accuracy)

Experimental Workflow

The following diagram outlines the workflow for determining the solubility of this compound.

Caption: Workflow for solubility determination.

Detailed Procedure

-

Preparation : Accurately weigh 10 mg of this compound into a microcentrifuge tube.[6]

-

Solvent Addition : Add 1 mL of the chosen solvent to the tube to achieve a target concentration of 10 mg/mL.

-

Initial Mixing : Vigorously vortex the solution for 2 minutes to facilitate dissolution.[7]

-

Sonication : If the compound is not fully dissolved, place the tube in a sonicator bath for 10 minutes. Gentle warming to <40°C can also be applied, but with caution to avoid degradation.[5][8]

-

Equilibration and Separation : Centrifuge the solution at 14,000 rpm for 10 minutes to pellet any undissolved material.[6]

-

Observation : Carefully inspect the tube for the presence of a pellet. The absence of a pellet indicates that the solubility is at least 10 mg/mL.

-

Quantification (Optional) : For a more precise measurement, the supernatant can be carefully removed, lyophilized, and the mass of the dissolved solid determined.[6] Alternatively, the concentration in the supernatant can be quantified using a validated HPLC method.

Expected Solubility Profile of this compound

Based on the physicochemical properties of this compound and general principles of peptide solubility, the following table summarizes the expected solubility in a range of common laboratory solvents.

| Solvent | Expected Solubility | Rationale |

| Deionized Water | < 1 mg/mL | The hydrophobic nature of the Z-group and leucine side chain limits solubility in neutral water. |

| PBS (pH 7.4) | < 1 mg/mL | Similar to water, the molecule remains largely uncharged and hydrophobic at neutral pH. |

| 0.1 M Sodium Bicarbonate (pH ~8.5) | > 1 mg/mL | At a pH above the pKa of the carboxylic acid, the molecule will be deprotonated and carry a negative charge, increasing its solubility in aqueous buffer.[4][5] |

| DMSO | > 10 mg/mL | As a polar aprotic solvent, DMSO is highly effective at dissolving hydrophobic peptides.[3][5] |